Dotatate

Somatostatin Receptor Affinity Binding Kinetics SPECT vs PET Imaging

Neuroendocrine tumor imaging and PRRT require SSTR2-selective ligands-class-level substitution with DOTATOC or DOTANOC alters biodistribution and dosimetry. Dotatate (DOTA-Tyr³-octreotate) solves this via: • 100-fold higher SSTR2 avidity vs. ¹¹¹In-pentetreotide • Superior tumor-to-bone uptake for skeletal metastasis detection • Validated for ⁶⁴Cu-PET (12.7 h half-life) and ¹⁷⁷Lu-PRRT workflows Supplied as GMP-grade peptide for radiolabeling research.

Molecular Formula C65H90N14O19S2
Molecular Weight 1435.6 g/mol
CAS No. 177943-88-3
Cat. No. B3348540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDotatate
CAS177943-88-3
Molecular FormulaC65H90N14O19S2
Molecular Weight1435.6 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O
InChIInChI=1S/C65H90N14O19S2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98)/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+/m1/s1
InChIKeyQVFLVLMYXXNJDT-CSBVGUNJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dotatate Identity & SSTR2 Profile


Dotatate (DOTA-Tyr³-octreotate, CAS 177943-88-3) is a DOTA-conjugated somatostatin peptide analog designed for high-affinity targeting of somatostatin receptor subtype 2 (SSTR2) [1]. It serves as a bifunctional chelator-peptide conjugate enabling radiolabeling with diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu) and therapeutic (e.g., ¹⁷⁷Lu) radiometals for PET imaging and peptide receptor radionuclide therapy (PRRT) [2]. Dotatate is distinguished from octreotide-based analogs by the C-terminal threonine (Thr⁸-ol → Thr⁸-OH) modification, which enhances receptor binding affinity and internalization [1].

Workflow DOTA-conjugated peptide precursor for PET and PRRT radiometals (e.g., ⁶⁸Ga, ⁶⁴Cu, ¹⁷⁷Lu)
Target Profile SSTR2 agonist with reported high binding avidity and receptor internalization kinetics
Selection Context Supports research model selection where SSTR2 selectivity is prioritized over broader SSTR affinity profiles

Why Dotatate Is Not Interchangeable


Generic substitution among somatostatin receptor ligands is scientifically unsound due to substantively divergent SSTR subtype affinity profiles, internalization kinetics, and biodistribution patterns. While DOTATOC exhibits broader affinity for SSTR2 and SSTR5, and DOTANOC binds SSTR2, SSTR3, and SSTR5, Dotatate demonstrates predominant SSTR2 selectivity [1]. These receptor-binding differences translate to distinct tumor uptake, normal tissue accumulation, and clearance kinetics that materially affect diagnostic sensitivity, dosimetry, and therapeutic index [2]. Head-to-head comparative studies confirm that even structurally similar analogs produce non-interchangeable pharmacokinetic and imaging performance [3]. Consequently, procurement decisions for research or clinical translation must be guided by compound-specific evidence rather than class-level assumptions.

Dotatate
DOTATOC Comparator
SSTR Affinity Profile
Predominant SSTR2 selectivity
Broader affinity for SSTR2 and SSTR5
Renal Handling
Higher kidney retention and reduced urinary excretion
Significantly higher urinary clearance
Pharmacokinetic Context
Compound-specific biodistribution and tumor uptake kinetics
May not transfer directly; non-interchangeable imaging performance

Dotatate Head-to-Head Evidence


SSTR2 Binding Avidity vs. Pentetreotide

Dotatate demonstrates dramatically enhanced binding avidity for SSTR2 relative to ¹¹¹In-pentetreotide (Octreoscan), the legacy SPECT imaging standard. This 100-fold difference in binding avidity constitutes a foundational performance advantage for PET-based molecular imaging applications [1].

SSTR2 Binding Avidity vs. Pentetreotide
Head-to-head
100-fold higher avidity
compared to ¹¹¹In-pentetreotide standard
Supports procurement evaluation for PET-based SSTR2 imaging research
Source: Radiopaedia.org established literature review
Somatostatin Receptor Affinity Binding Kinetics SPECT vs PET Imaging

Affinity vs. DOTATOC and Antagonist JR11

In a direct comparative filtration-based competitive binding assay for SSTR2, natGa-DOTATATE exhibited high-affinity binding with a Ki of 1.4 ± 0.3 nM. This value positions Dotatate within the same nanomolar potency range as DOTATOC (Ki = 0.9 ± 0.1 nM) while demonstrating dramatically superior affinity compared to the antagonist ligand natGa-NODAGA-JR11 (Ki = 25.9 ± 0.2 nM) [1].

SSTR2 Binding Affinity (Ki)
Head-to-head
Ki = 1.4 ± 0.3 nM
vs. DOTATOC 0.9 nM, NODAGA-JR11 25.9 nM
High-affinity agonist profile; informs SSTR2 potency selection context
Filtration assay in ZR-75-1 breast cancer cells
Receptor Binding SSTR2 Affinity Competitive Binding Assay

Tumor Uptake: DOTATOC vs. NODAGA-JR11

In a ZR-75-1 breast cancer xenograft model, ⁶⁸Ga-DOTATATE achieved a tumor uptake of 15.2 ± 2.2% injected dose per gram (%ID/g) at 1 hour post-injection. This uptake was 17.4% lower than ⁶⁸Ga-DOTATOC (18.4 ± 2.9% ID/g) but 24.6% higher than the antagonist ⁶⁸Ga-NODAGA-JR11 (12.2 ± 0.8% ID/g) [1].

Tumor Uptake at 1 h
Head-to-head
15.2 ± 2.2% ID/g
vs. DOTATOC 18.4% ID/g, NODAGA-JR11 12.2% ID/g
Reported tumor uptake in SSTR2+ xenograft model
ZR-75-1 breast cancer model in NOD scid gamma mice
Tumor Uptake Biodistribution Xenograft Model

Renal & Hepatic Biodistribution vs. DOTATOC

In an intrapatient comparison using ¹¹¹In-labeled surrogates, Dotatate demonstrated consistently higher uptake (% injected activity) in kidney and liver compared to DOTATOC across all five patients evaluated. Concurrently, urinary excretion of ¹¹¹In-DOTATOC was significantly greater than for ¹¹¹In-DOTATATE, indicating differential renal handling and retention [1]. A separate ⁶⁸Ga-labeled study confirmed marginally higher uptake of ⁶⁸Ga-DOTATATE in kidneys, bone marrow, and liver at 1 h post-injection relative to ⁶⁸Ga-DOTATOC [2].

Renal & Hepatic Biodistribution
Head-to-head
Higher kidney/liver retention
Reduced urinary excretion vs. DOTATOC
Key dosimetry parameter for kidney absorbed dose calculations
Intrapatient study: 5 patients, whole-body scans up to 48 h
Biodistribution Dosimetry Renal Uptake

Lesion Detection and Bone Metastasis Imaging

In an intrapatient comparison of 10 patients with metastatic neuroendocrine tumors scanned at 1, 2, and 3 h post-injection, no significant differences were observed between ⁶⁸Ga-DOTATOC and ⁶⁸Ga-DOTATATE in lesion count, lesion SUV, net uptake rate (Ki), or functional tumor volume at any time point [1]. However, systematic review evidence indicates that Dotatate exhibits a superior tumor-to-bone uptake ratio, conferring higher sensitivity for bone metastasis detection [2]. Additionally, ⁶⁴Cu-DOTATATE demonstrated higher lesion detection rates compared to ⁶⁸Ga-DOTATOC in a prospective 59-patient head-to-head study [3].

Lesion Detection & Bone Metastasis
Head-to-head
Higher tumor-to-bone ratio
Comparable lesion count & SUV to DOTATOC; ⁶⁴Cu detection advantage
Reported advantage for bone metastasis imaging research
Intrapatient study: 10 patients; prospective study: 59 patients
Lesion Detection Bone Metastasis Tumor-to-Background Ratio

Dotatate Application Scenarios


Bone Metastasis Detection in Neuroendocrine Tumors

Dotatate is the preferred procurement choice for research protocols focused on bone metastasis detection in neuroendocrine tumors. Evidence demonstrates Dotatate's superior tumor-to-bone uptake ratio relative to DOTATOC and DOTANOC, translating to enhanced sensitivity for skeletal lesions [1]. This application scenario is directly supported by comparative imaging data showing Dotatate's specific advantage in bone lesion conspicuity despite comparable overall lesion detection rates [1].

⁶⁴Cu PET Imaging with Extended Logistics

Dotatate is uniquely suited for ⁶⁴Cu radiolabeling, enabling PET imaging protocols that leverage the 12.7-hour half-life of ⁶⁴Cu for centralized production and long-distance distribution. A prospective head-to-head study of 59 patients demonstrated that ⁶⁴Cu-DOTATATE achieved higher lesion detection rates than ⁶⁸Ga-DOTATOC, providing quantitative justification for selecting Dotatate over DOTATOC when ⁶⁴Cu-based imaging workflows are required [2].

PRRT Dosimetry and Therapeutic Development

Dotatate labeled with ¹⁷⁷Lu is the established standard for PRRT dosimetry and therapeutic development. Biodistribution data showing higher renal retention and reduced urinary excretion of ¹¹¹In-DOTATATE compared to DOTATOC provide critical dosimetric parameters for calculating kidney absorbed dose—the primary dose-limiting toxicity in PRRT [3]. These quantitative biodistribution differences directly inform therapeutic window calculations and justify Dotatate procurement for PRRT-focused research programs.

SSTR2 PET Replacing Legacy SPECT

Dotatate enables a 100-fold improvement in SSTR2 binding avidity compared to ¹¹¹In-pentetreotide, the historical SPECT reference standard [4]. This quantitative binding advantage supports procurement decisions for research transitioning from SPECT to PET-based somatostatin receptor imaging, where enhanced lesion detection sensitivity is required for accurate staging and treatment response assessment in neuroendocrine tumor models.

Application
Selection Property
Validation Focus
Bone Metastasis Detection in NETs
Tumor-to-bone uptake ratio
Skeletal lesion imaging sensitivity
⁶⁴Cu PET with Extended Logistics
Compatibility with ⁶⁴Cu half-life (12.7 h)
Lesion detection rate vs. ⁶⁸Ga-DOTATOC
PRRT Dosimetry Development
Renal retention and excretion kinetics
Kidney absorbed dose calculation
SSTR2 PET Replacing Legacy SPECT
SSTR2 binding avidity vs. pentetreotide
Lesion detection improvement over SPECT

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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